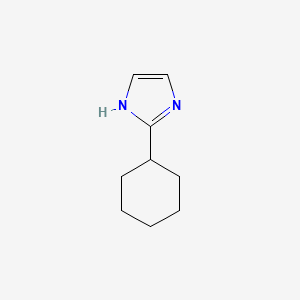

2-cyclohexyl-1H-imidazole

Overview

Description

2-Cyclohexyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted in the literature . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . For example, one method reported involves a nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of this compound has been determined in various studies . It is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is highly soluble in water and other polar solvents . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications

Polymeric and Macrocyclic Structures

2-Cyclohexyl-1H-imidazole is instrumental in forming unique polymeric and macrocyclic structures. For example, it is used in synthesizing triphenyltin and tricyclohexyltin 2-(1H-imidazol-1-yl)acetates. These acetates show different coordination modes, such as forming a polymeric chain structure and a 28-membered macrocyclic tetranuclear structure (Gan & Tang, 2011).

Antimicrobial Applications

This compound derivatives are being investigated for their antimicrobial properties. In a study, 1H-imidazo[1,2-b]pyrazole library, synthesized from 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide, demonstrated moderate to significant antimicrobial activity (Babariya & Naliapara, 2017).

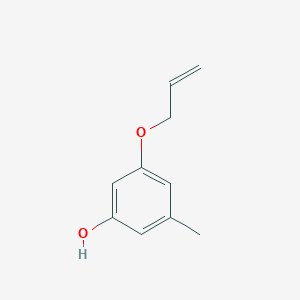

Fluorescent Organogelators

This compound derivatives like 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole have been used as fluorescent non-conventional organogelators. These compounds exhibit piezochromic properties and can respond selectively to fluoride anions, making them potential candidates for sensing applications (Li et al., 2017).

Gas Chromatography

In gas chromatography, certain ionic liquids derived from this compound structures have been used as stationary phases. They offer high stability and unique selectivity for separating organic substances, including alkanes, ketones, esters, and aromatic compounds (Álvarez et al., 2011).

Diastereoselective Synthesis

This compound facilitates diastereoselective synthesis of cyclohexanes, contributing significantly to the field of organic chemistry. This is especially important in the synthesis of multiply substituted cyclohexanes using imidazole-mediated [2 + 2 + 2] annulation processes (Liu & Shi, 2008).

Catalysis

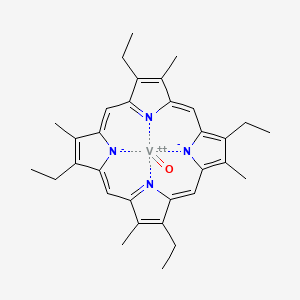

Imidazole derivatives, including those with a cyclohexyl group, have been explored as catalysts in various chemical reactions. For instance, they have been used in ruthenium-promoted olefin metathesis and cyclopropanation reactions (Tudose et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Imidazole and its derivatives have a broad range of applications and are being extensively studied for their potential uses . They are key components in the development of new drugs due to their broad range of chemical and biological properties . Future research will likely continue to explore the synthesis, functionalization, and applications of imidazole derivatives .

Properties

IUPAC Name |

2-cyclohexyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMINCSUEKRNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312098 | |

| Record name | 2-Cyclohexyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14085-43-9 | |

| Record name | 2-Cyclohexyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14085-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

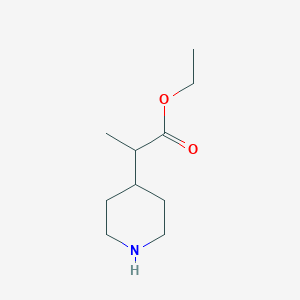

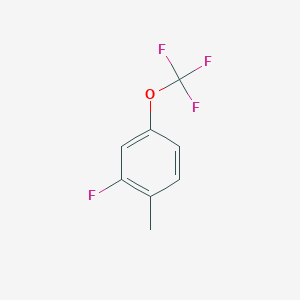

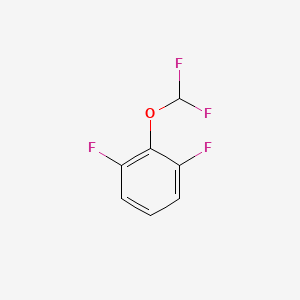

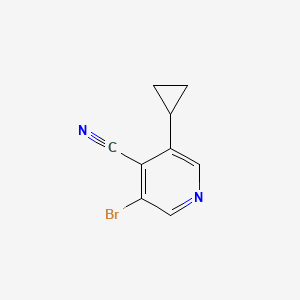

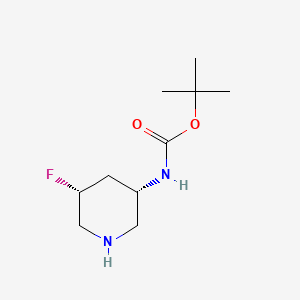

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B3101934.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)